N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H31ClN4O3S2 and its molecular weight is 523.11. The purity is usually 95%.
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Scientific Research Applications
Generation of Structurally Diverse Libraries
One application of related chemical structures involves the generation of a structurally diverse library of compounds through alkylation and ring closure reactions. For instance, a study demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in various reactions to produce a wide array of compounds, including pyrazolines, pyridines, and benzodiazepines among others. This approach is crucial for discovering new molecules with potential biological activities (G. Roman, 2013).
Synthesis of Cytotoxic Heterocyclic Compounds
Another application can be seen in the synthesis of new cytotoxic heterocyclic compounds. A study explored the creation of novel compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents. These compounds were synthesized through reactions with different nitrogen nucleophiles and evaluated for their in vitro cytotoxic activity against cancer cell lines, showcasing the potential of such compounds in the development of new anticancer drugs (S. Y. Mansour et al., 2020).
Antimicrobial Activities of Thiazole and Pyrazole Derivatives
The synthesis and evaluation of antimicrobial activities of thiazole and pyrazole derivatives based on certain moieties have also been a significant area of research. For example, derivatives synthesized from reactions involving cyanoacetamido and various nucleophiles were tested as antimicrobial agents, highlighting the role of such compounds in developing new antibiotics or antimicrobial agents (M. Gouda et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives, similar in structure to the compound , have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. This application is crucial in the field of materials science, offering insights into the development of more durable and corrosion-resistant materials (Zhiyong Hu et al., 2016).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S2.ClH/c1-17-7-12-21-22(18(17)2)25-24(32-21)28(16-15-26(3)4)23(29)19-8-10-20(11-9-19)33(30,31)27-13-5-6-14-27;/h7-12H,5-6,13-16H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHDBFMKBNASLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.